N-(2-chlorophenyl)-2-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide
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Overview
Description
N-(2-chlorophenyl)-2-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide typically involves multi-step organic reactions. The process may include:
Formation of the dibenzo[b,e][1,4]diazepine core: This step often involves the cyclization of appropriate precursors under specific conditions.
Introduction of the acetamide group: This can be achieved through acylation reactions using reagents like acetic anhydride or acetyl chloride.
Substitution reactions: Introducing the 2-chlorophenyl and 4-methylphenyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen or aromatic sites.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a precursor or intermediate in organic synthesis.
Biology: Studying its interactions with biological molecules.
Medicine: Potential therapeutic agent for treating neurological disorders.
Industry: Used in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic properties.
Clonazepam: Another benzodiazepine used for its anticonvulsant effects.
Uniqueness
N-(2-chlorophenyl)-2-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide may exhibit unique properties due to its specific structural features, such as enhanced binding affinity or selectivity for certain targets.
Properties
Molecular Formula |
C30H30ClN3O2 |
---|---|
Molecular Weight |
500.0 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-[9,9-dimethyl-6-(4-methylphenyl)-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]acetamide |
InChI |
InChI=1S/C30H30ClN3O2/c1-19-12-14-20(15-13-19)29-28-24(16-30(2,3)17-26(28)35)32-23-10-6-7-11-25(23)34(29)18-27(36)33-22-9-5-4-8-21(22)31/h4-15,29,32H,16-18H2,1-3H3,(H,33,36) |
InChI Key |
QOSVWDFFZLHVKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2CC(=O)NC5=CC=CC=C5Cl |
Origin of Product |
United States |
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